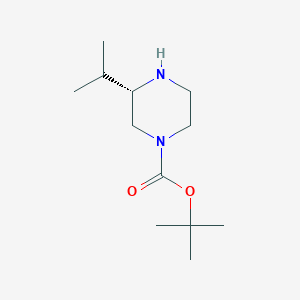

(S)-1-Boc-3-isopropylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-3-isopropylpiperazine (Boc-IPZ) is an organic compound that is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-IPZ is a chiral molecule, meaning that it has two different isomers, (S)-Boc-IPZ and (R)-Boc-IPZ. This makes it a useful tool in asymmetric synthesis, as the two isomers can be used to create molecules with different properties. Boc-IPZ is also used in the synthesis of peptides, peptidomimetics, and other molecules that require a chiral center.

Scientific Research Applications

Synthesis and Chemical Characterization

(S)-1-Boc-3-isopropylpiperazine is often utilized in the synthesis of complex chemical structures. It serves as a crucial building block in the formation of cyclo[Asp-Ser] diketopiperazines, with its Boc-aspartyl derivatives forming through selective O-acylation of unprotected N-benzylserine. This process highlights its role in facilitating unexpected O-acylation, preferred over tertiary amide formation, and stabilizing the resulting ester bond against O, N-acyl transfer (Marchini et al., 2010).

Peptide Mimetics and Conformational Studies

The compound is used in the design of conformationally constrained peptides, such as the synthesis of CCK-4 analogues. Its incorporation in peptides has led to the creation of 2-Oxopiperazine derivatives, mimicking γ-turn conformational constraints in tripeptides, although this has resulted in a reduced affinity at CCK receptors, suggesting the absence of a γ-turn in the bioactive conformation of the C-terminal tripeptide of CCK-4 (Herrero et al., 2002).

Drug Development and Biodistribution Studies

In drug development, its derivatives are explored for their potential therapeutic applications, exemplified by a study involving a BODIPY-based fluorescent probe. This probe, developed for a drug targeting Chagas disease, demonstrates the utility of this compound derivatives in pre-clinical studies, including in vivo biodistribution investigations (Rodríguez et al., 2017).

Material Science and Polymer Research

In material science, this compound plays a role in the development of borazine-linked polymers, which are crucial for tailoring optoelectronic characteristics of carbon materials, particularly in semiconducting properties. This showcases its significance in enhancing the fabrication and functionality of advanced materials (Bonifazi et al., 2015).

properties

IUPAC Name |

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647492 |

Source

|

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475272-54-9 |

Source

|

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)